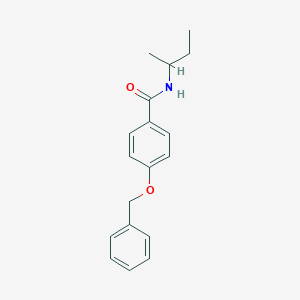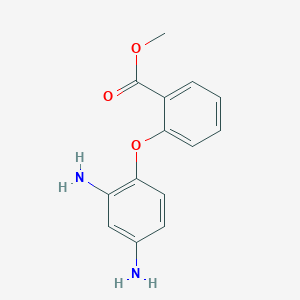![molecular formula C26H28N2O2 B267146 3-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl ethyl ether](/img/structure/B267146.png)
3-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethoxyphenyl methanone moiety. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring. The diphenylmethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethoxyphenyl methanone moiety. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(Diphenylmethyl)piperazin-1-ylmethanone is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving 4-(Diphenylmethyl)piperazin-1-ylmethanone often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, 4-(Diphenylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In the field of medicine, 4-(Diphenylmethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. Researchers are investigating its efficacy as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
- 4-(Diphenylmethyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(Diphenylmethyl)piperazin-1-ylmethanone stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
属性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
(4-benzhydrylpiperazin-1-yl)-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-15-9-14-23(20-24)26(29)28-18-16-27(17-19-28)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,2,16-19H2,1H3 |
InChI 键 |
UXMZSZNJONIMDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)
![2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267068.png)
![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)

![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B267074.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)
![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
